molecular formula C8H10N2O B2834467 4-Cyclopropoxypyridin-2-amine CAS No. 1419223-87-2

4-Cyclopropoxypyridin-2-amine

Cat. No.: B2834467
CAS No.: 1419223-87-2
M. Wt: 150.181
InChI Key: XQGWFDYAUYHZRP-UHFFFAOYSA-N
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Description

4-Cyclopropoxypyridin-2-amine is a chemical compound with the molecular formula C8H10N2O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound features a cyclopropoxy group attached to the fourth position of the pyridine ring and an amino group at the second position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxypyridin-2-amine typically involves the following steps:

    Cyclopropylation of Pyridine: The initial step involves the introduction of a cyclopropyl group to the pyridine ring. This can be achieved through a cyclopropylation reaction using cyclopropyl bromide and a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

    Amination: The second step involves the introduction of an amino group at the second position of the pyridine ring. This can be accomplished through a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products

    Oxidation: Pyridine N-oxides

    Reduction: Amino derivatives

    Substitution: Various substituted pyridines

Scientific Research Applications

4-Cyclopropoxypyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the amino group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyridin-2-amine: Similar structure with a methoxy group instead of a cyclopropoxy group.

    4-Ethoxypyridin-2-amine: Similar structure with an ethoxy group instead of a cyclopropoxy group.

    4-Propoxypyridin-2-amine: Similar structure with a propoxy group instead of a cyclopropoxy group.

Uniqueness

4-Cyclopropoxypyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-cyclopropyloxypyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGWFDYAUYHZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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